1-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione
CAS No.:
Cat. No.: VC16405404
Molecular Formula: C29H29N3O4
Molecular Weight: 483.6 g/mol
* For research use only. Not for human or veterinary use.
![1-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione -](/images/structure/VC16405404.png)
Specification
Molecular Formula | C29H29N3O4 |
---|---|
Molecular Weight | 483.6 g/mol |
IUPAC Name | 1-[6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C29H29N3O4/c1-21-17-32(28(35)30-27(21)34)26-19-31(18-25(20-33)36-26)29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-17,25-26,33H,18-20H2,1H3,(H,30,34,35) |
Standard InChI Key | SINOYLIIFJJPCM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CN(CC(O2)CO)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Stereochemical Features
Core Structural Components
The compound’s architecture combines two heterocyclic systems: a morpholine ring and a pyrimidine dione. The morpholine component is substituted at position 6 with a hydroxymethyl group (-CH₂OH) and at position 4 with a trityl group (triphenylmethyl, -C(C₆H₅)₃), while the pyrimidine dione moiety features a methyl group at position 5 . The stereochemical configuration at the morpholine ring’s 2- and 6-positions is critical, with the compound existing as the (2R,6S) diastereomer .
Table 1: Key Structural Descriptors
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are pivotal for confirming the compound’s structure. The ¹H NMR spectrum exhibits distinct signals for the trityl group’s aromatic protons (δ 7.2–7.4 ppm), the morpholine ring’s methylene groups (δ 3.5–4.1 ppm), and the pyrimidine dione’s methyl resonance (δ 1.8–2.0 ppm). High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 483.6 ([M+H]⁺), consistent with the molecular formula C₂₉H₂₉N₃O₄ .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of 1-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione involves three principal stages:
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Morpholine Ring Construction: A chiral morpholine precursor is synthesized via cyclization of a β-amino alcohol, often derived from L-serine or D-mannitol, to establish the (2R,6S) configuration.
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Trityl Protection: The morpholine’s amine group is protected with a trityl chloride under basic conditions (e.g., triethylamine in dichloromethane), achieving >90% yield .
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Pyrimidine Dione Coupling: The protected morpholine is reacted with 5-methylpyrimidine-2,4-dione using Mitsunobu or nucleophilic substitution chemistry, followed by chromatographic purification .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Morpholine cyclization | L-Serine, POCl₃, 0°C → 25°C, 12 h | 75% |
Tritylation | Trityl chloride, Et₃N, CH₂Cl₂, 0°C, 2 h | 92% |
Pyrimidine coupling | DIAD, PPh₃, THF, 60°C, 24 h | 68% |
Purification and Analytical Challenges
Due to the compound’s hydrophobicity (logP ≈ 3.8), reverse-phase HPLC with a C18 column and acetonitrile/water gradients is essential for isolating the pure diastereomer . Residual triphenylphosphine oxide from Mitsunobu reactions often necessitates silica gel chromatography prior to HPLC.
Applications in Oligonucleotide Therapeutics
Role in Phosphorodiamidate Morpholino Oligomers (PMOs)
This compound serves as the thymidine analog in PMO synthesis, where the trityl group ensures selective deprotection during solid-phase oligonucleotide assembly . PMOs, which resist nuclease degradation, are used clinically to modulate splicing in diseases like Duchenne muscular dystrophy .
Comparative Efficacy in Antisense Therapy
PMOs derived from this monomer exhibit enhanced binding affinity to mRNA compared to DNA-RNA heteroduplexes (ΔTm ≈ +5°C), attributed to the morpholine ring’s conformational rigidity.
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